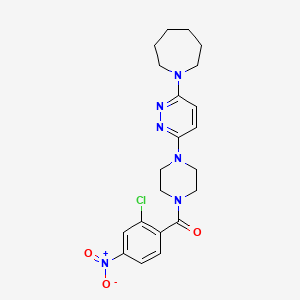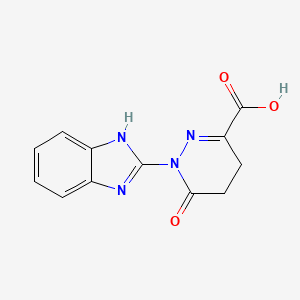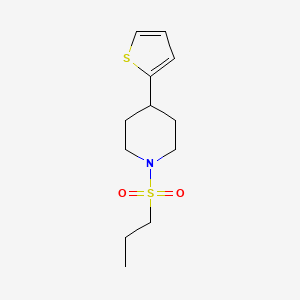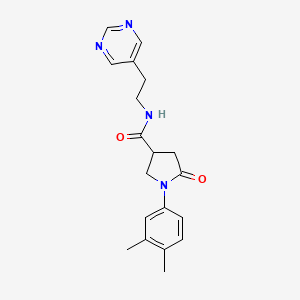![molecular formula C16H19N5O3S B2480938 1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2309748-75-0](/img/structure/B2480938.png)
1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a synthetic compound with potential applications in scientific research. This compound is also known as BMTU and is a urea derivative that has a unique chemical structure. BMTU has been the subject of several scientific studies due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of BMTU is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. BMTU has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer. It also activates certain receptors that are involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects
BMTU has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes. BMTU has also been shown to have anti-cancer properties by inducing cell death in cancer cells. Additionally, BMTU has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
实验室实验的优点和局限性
The advantages of using BMTU in lab experiments are its high yield and cost-effectiveness. BMTU can be synthesized in large quantities, making it ideal for use in large-scale experiments. However, the limitations of using BMTU in lab experiments are its potential toxicity and lack of specificity. BMTU may have off-target effects, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of BMTU. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could focus on developing more specific analogs of BMTU that have fewer off-target effects. Finally, studies could focus on optimizing the synthesis method to improve the yield and cost-effectiveness of BMTU production.
Conclusion
In conclusion, BMTU is a synthetic compound with potential applications in scientific research. It has been studied for its potential therapeutic applications in various diseases and has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BMTU can be synthesized using a cost-effective method, making it ideal for use in large-scale experiments. However, its potential toxicity and lack of specificity are limitations that need to be addressed in future studies. Overall, BMTU is a promising compound that could have significant implications for the treatment of various diseases.
合成方法
BMTU can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole and 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is then treated with urea to produce BMTU. The overall yield of this synthesis method is relatively high, making it a cost-effective way to produce BMTU.
科学研究应用
BMTU has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BMTU has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BMTU has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving endothelial function.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c22-16(17-8-11-1-2-13-14(7-11)24-10-23-13)19-12-3-5-21(6-4-12)15-9-18-25-20-15/h1-2,7,9,12H,3-6,8,10H2,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJJJIAILPXIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)



![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)


![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)
![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)